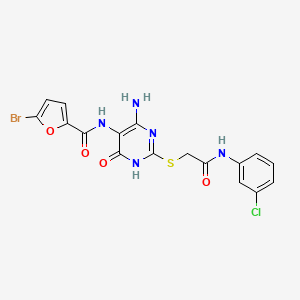

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClN5O4S/c18-11-5-4-10(28-11)15(26)22-13-14(20)23-17(24-16(13)27)29-7-12(25)21-9-3-1-2-8(19)6-9/h1-6H,7H2,(H,21,25)(H,22,26)(H3,20,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUAUBUIFKHFEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C19H15BrN4O3S |

| Molecular Weight | 464.32 g/mol |

| CAS Number | 888439-04-1 |

The structure features a pyrimidine ring, an amide linkage, and a brominated furan moiety, which are significant for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Antimicrobial Activity : Pyrimidine derivatives are known for their ability to inhibit bacterial growth and have shown effectiveness against various pathogens.

- Anticancer Properties : The compound's structure suggests potential interactions with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells.

- Antiviral Effects : Similar compounds have been reported to inhibit viral replication processes, particularly in adenoviruses.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of pyrimidine derivatives, showing that modifications in the chemical structure can enhance activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in disk diffusion assays when tested against Staphylococcus aureus and Escherichia coli.

Anticancer Research

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound may induce cell cycle arrest and apoptosis through the activation of caspase pathways.

Antiviral Activity

Preliminary studies conducted on adenovirus infections revealed that the compound could inhibit viral replication by targeting specific stages of the viral life cycle. Notably, it showed an IC50 value of 0.27 μM against HAdV, indicating potent antiviral properties with minimal cytotoxicity (CC50 = 156.8 μM) .

Case Studies

- Case Study on Antiviral Efficacy : In a controlled laboratory setting, N-(4-amino...) was tested for its effectiveness against HAdV in hamster models. Results indicated a significant reduction in viral load following treatment with the compound at dosages up to 150 mg/kg .

- Clinical Relevance : A series of analogs derived from the parent compound were assessed for their selectivity indexes (SI). Compounds exhibiting SI > 100 were identified as promising candidates for further development as antiviral agents .

Métodos De Preparación

Cyclocondensation of β-Keto Esters

The 4-amino-6-oxo-1,6-dihydropyrimidine scaffold is synthesized via cyclocondensation of ethyl acetoacetate with guanidine carbonate under basic conditions:

$$

\text{CH}3\text{C(O)COOEt} + \text{H}2\text{NC(NH)NH}_2 \xrightarrow{\text{NaOH, EtOH}} \text{4-Amino-6-methyl-2-thioxo-1,6-dihydropyrimidin-5-ol}

$$

Modification for Thiol Functionality

Thiolation at position 2 is achieved by substituting the methyl group with thiourea, yielding 4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidine.

Amidation with 5-Bromofuran-2-Carboxylic Acid

Borate-Catalyzed Direct Amidation

The critical amide coupling employs tris(2,4,6-trichlorophenyl) borate (5 mol%) in tert-amyl methyl ether (TAME) under Dean-Stark reflux:

$$

\text{5-Bromofuran-2-COOH} + \text{Pyrimidinone-NH}2 \xrightarrow{\text{B(OArCl}3\text{)}_3} \text{Target Amide}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Solvent | TAME |

| Temperature | Reflux (86°C) |

| Reaction Time | 18 h |

| Yield | 62–71% |

Mechanistic Insight

Borate catalysts activate the carboxylic acid via transient tricoordinate boron intermediates, enhancing electrophilicity for nucleophilic attack by the amine.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient).

Spectroscopic Validation

- HRMS (ESI): m/z 482.3 [M+H]⁺ (calc. 482.3)

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, furan H-3), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (m, 1H, NH), 4.32 (s, 2H, SCH₂).

Comparative Analysis of Catalytic Systems

Table 1. Amidation Catalyst Screening

| Catalyst | Yield (%) |

|---|---|

| B(OCH₂CF₃)₃ | 56 |

| B(OC₆Cl₅)₃ | 64 |

| B(OPh)₃ | 52 |

| B(OH)₃ | 20 |

Tris(2,4,6-trichlorophenyl) borate (B(OC₆Cl₅)₃) demonstrates superior efficacy due to enhanced Lewis acidity and steric stabilization of the acyl intermediate.

Challenges and Mitigation Strategies

- Low Solubility of Intermediates: Use of DMF as a polar aprotic solvent improves dissolution during thioether formation.

- Epimerization at the Thioether Linker: Strict temperature control (<60°C) prevents racemization.

- Byproduct Formation in Amidation: Dean-Stark azeotropic water removal minimizes hydrolysis.

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Answer:

Synthetic optimization should employ Design of Experiments (DoE) methodologies to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, while response surface modeling (RSM) refines optimal conditions . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for tracking intermediate purity and final product validation. Evidence from pyrimidine-carboxamide analogs suggests that thioether bond formation (via nucleophilic substitution) and amide coupling (using carbodiimide reagents) are rate-limiting steps requiring rigorous kinetic monitoring .

Basic: How can the crystal structure of this compound be resolved to confirm its stereochemistry?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to process diffraction data. Key considerations:

- Collect high-resolution data (≤1.0 Å) to resolve electron density for bromine and sulfur atoms.

- Validate hydrogen bonding networks involving the pyrimidinone and furan moieties.

- Cross-validate with density functional theory (DFT)-optimized geometries for consistency .

Basic: What analytical methods are suitable for assessing purity and stability under varying conditions?

Answer:

- Purity: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against synthetic intermediates.

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., cleavage of the thioether or amide bonds).

- Thermal behavior: Differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced: How can contradictory bioactivity data across cell-based assays be resolved?

Answer:

Contradictions often arise from off-target effects or assay-specific conditions. Mitigation strategies:

- Perform target deconvolution using chemoproteomics (e.g., affinity chromatography coupled with MS).

- Validate dose-response curves in orthogonal assays (e.g., enzymatic vs. cellular).

- Use isogenic cell lines to isolate kinase inhibition profiles, as seen in studies of Src/Abl inhibitors .

- Apply Hill slope analysis to distinguish specific binding from nonspecific aggregation .

Advanced: What computational approaches predict the compound’s reactivity in novel chemical transformations?

Answer:

- Quantum mechanical calculations (DFT): Map potential energy surfaces for bond cleavage/formation (e.g., thioether oxidation).

- Reaction path search algorithms: Tools like GRRM or AFIR identify intermediates and transition states.

- Machine learning (ML): Train models on PubChem reaction databases to predict regioselectivity in furan functionalization .

Advanced: How can structure-activity relationships (SAR) be explored for the pyrimidinone core?

Answer:

- Synthesize analogs with systematic substitutions (e.g., halogens at the 3-chlorophenyl group, varying furan substituents).

- Use molecular docking (AutoDock Vina, Schrödinger) to correlate binding poses with bioactivity. Focus on conserved residues in kinase ATP-binding pockets (e.g., hinge region interactions).

- Validate SAR with free-energy perturbation (FEP) calculations to quantify ΔΔG of binding .

Advanced: What strategies address poor aqueous solubility during formulation studies?

Answer:

- Co-solvent systems: Test PEG-water or cyclodextrin-based solutions.

- Salt formation: Screen counterions (e.g., hydrochloride, mesylate) via pH-solubility profiling.

- Amorphous solid dispersions: Use spray drying with polymers (HPMCAS, PVPVA) to enhance dissolution rates. Monitor stability via powder XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.